molecular formula C17H26ClN3O3S B2933567 2-chloro-N-[5-(diethylsulfamoyl)-2-(piperidin-1-yl)phenyl]acetamide CAS No. 733759-43-8

2-chloro-N-[5-(diethylsulfamoyl)-2-(piperidin-1-yl)phenyl]acetamide

Cat. No.: B2933567
CAS No.: 733759-43-8
M. Wt: 387.92
InChI Key: RUQGYEMKCZWADO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

2-chloro-N-[5-(diethylsulfamoyl)-2-piperidin-1-ylphenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26ClN3O3S/c1-3-21(4-2)25(23,24)14-8-9-16(20-10-6-5-7-11-20)15(12-14)19-17(22)13-18/h8-9,12H,3-7,10-11,13H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUQGYEMKCZWADO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)N2CCCCC2)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-N-[5-(diethylsulfamoyl)-2-(piperidin-1-yl)phenyl]acetamide (CAS No. 733759-43-8) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, synthesizing findings from various studies and highlighting key aspects such as chemical structure, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound has the following chemical formula: C17H26ClN3O3SC_{17}H_{26}ClN_{3}O_{3}S. Its structure includes a chloro group, a diethylsulfamoyl moiety, and a piperidinyl phenyl ring, which are crucial for its biological interactions.

Molecular Structure Representation

ElementSymbolCount
CarbonC17
HydrogenH26
ChlorineCl1
NitrogenN3
OxygenO3
SulfurS1

Antimicrobial Properties

Recent studies have evaluated the antimicrobial efficacy of various chloroacetamides, including derivatives similar to this compound. Research indicates that these compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Key Findings:

  • Antibacterial Activity : Compounds within this class demonstrated effectiveness against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), with moderate activity against Escherichia coli and Candida albicans .
  • Structure-Activity Relationship (SAR) : The position of substituents on the phenyl ring significantly influences biological activity. Compounds with halogenated substituents showed enhanced lipophilicity, facilitating better membrane penetration and antimicrobial action .
  • Apoptosis Induction : Activation of apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : Inhibition of cell cycle progression at critical checkpoints.

Study 1: Antimicrobial Activity Evaluation

In a study assessing the antimicrobial potential of newly synthesized chloroacetamides, compounds were tested against standard bacterial strains. The results indicated that derivatives similar to our compound had varying degrees of effectiveness based on structural modifications .

Study 2: QSAR Analysis

Quantitative structure-activity relationship (QSAR) models were employed to predict the biological activity of chloroacetamides based on their chemical structures. The analysis revealed that modifications enhancing lipophilicity correlated with increased antimicrobial efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

Table 1: Structural and Functional Comparison
Compound Name Key Substituents Molecular Weight (g/mol) Reported Activity/Application Evidence ID
Target Compound Diethylsulfamoyl, piperidin-1-yl, 4-chlorophenylsulfanyl 447.40 N/A (structural focus)
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide Pyrazole ring, 4-chlorophenyl, cyano group 308.75 Insecticide precursor (Fipronil derivatives)
2-Chloro-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]-[1,3,4]thiadiazol-2-yl}acetamide (7d) Thiadiazole, methoxyphenyl, pyridine ~450 (estimated) Anticancer (IC₅₀ = 1.8 µM on Caco-2)
N-{2-(Piperidin-1-yl)phenylmethyl}-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)acetamide Piperidin-1-yl, benzoxazine ~450 (estimated) ROR-gamma modulator (autoimmune diseases)
2-Chloro-N-[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]acetamide Piperidin-1-yl, trifluoromethyl 320.74 N/A (structural focus)
2-Chloro-N-(4-(4-ethoxyphenoxy)phenyl)acetamide Ethoxyphenoxy, chloroacetamide 305.76 N/A (herbicide intermediate)

Physicochemical Properties

Table 2: Key Physicochemical Comparisons
Compound Name Rotatable Bonds Topological Polar Surface Area (Ų) LogP (Estimated) Key Functional Groups
Target Compound 6 81.3 ~3.5 Sulfamoyl, sulfanyl, piperidine
2-Chloro-N-(4-(4-ethoxyphenoxy)phenyl)acetamide 4 55.9 ~3.8 Ethoxyphenoxy, chloroacetamide
2-Chloro-N-[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]acetamide 3 55.9 ~3.2 Trifluoromethyl, piperidine
  • Target Compound :
    • High polar surface area (81.3 Ų) due to sulfamoyl and acetamide groups, suggesting moderate solubility.
    • Moderate lipophilicity (estimated LogP ~3.5) balances membrane permeability and aqueous solubility .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-N-[5-(diethylsulfamoyl)-2-(piperidin-1-yl)phenyl]acetamide, and how can purity be validated?

  • Methodological Answer : The compound can be synthesized via amide coupling reactions using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane with triethylamine as a base . Post-synthesis, purity validation requires HPLC (High-Performance Liquid Chromatography) coupled with mass spectrometry (LC-MS) to confirm molecular weight and detect impurities. Structural confirmation should involve FTIR for functional groups (e.g., C=O at ~1650 cm⁻¹) and ¹H/¹³C NMR to resolve aromatic protons and acetamide signals .

Q. How can the structural conformation and electronic properties of this compound be characterized?

  • Methodological Answer : X-ray crystallography is critical for resolving conformational differences in the asymmetric unit, particularly dihedral angles between aromatic rings and amide groups . Computational tools like DFT (Density Functional Theory) can model HOMO-LUMO gaps to predict reactivity, while MESP (Molecular Electrostatic Potential) maps identify electrophilic/nucleophilic sites .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

  • Methodological Answer : Use in vitro assays such as:

  • Enzyme inhibition : Measure IC₅₀ against target enzymes (e.g., kinases) via fluorescence-based assays.
  • Antimicrobial activity : Broth microdilution to determine MIC (Minimum Inhibitory Concentration) against bacterial/fungal strains.
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess selectivity .

Advanced Research Questions

Q. How can researchers address low synthetic yields and side-product formation during scale-up?

  • Methodological Answer : Optimize reaction parameters (e.g., temperature, solvent polarity) using design-of-experiments (DoE) approaches. For example, switching to DMF may improve solubility of intermediates. Side products like 2,2'-(2,2,2-trichloroethane-1,1-diyl)bis(5-chlorothiophene) can be minimized by controlling stoichiometry. Advanced purification techniques (e.g., preparative HPLC or recrystallization in ethyl acetate/hexane) enhance yield .

Q. How should contradictory data in biological activity across studies be resolved?

  • Methodological Answer : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays). Ensure consistent cell lines, assay conditions (pH, serum concentration), and compound solubility (use DMSO controls). Meta-analysis of SAR (Structure-Activity Relationship) data from analogs (e.g., dichlorophenyl or pyrazole derivatives) may clarify trends .

Q. What computational strategies improve predictive modeling of its pharmacokinetic properties?

  • Methodological Answer : Combine QSAR (Quantitative Structure-Activity Relationship) with molecular dynamics (MD) simulations to predict logP, BBB permeability, and metabolic stability. Tools like SwissADME or ADMETLab2.0 can model absorption/toxicity. Reaction path search algorithms (e.g., IRC calculations) optimize synthetic routes .

Q. How do hydrogen-bonding patterns in the crystal lattice influence stability and solubility?

  • Methodological Answer : Analyze X-ray data to identify intermolecular interactions (e.g., N–H⋯O dimers with R₂²(10) motifs ). Solubility can be modulated by introducing polar substituents (e.g., sulfonamide groups) or co-crystallizing with cyclodextrins. Terahertz spectroscopy may probe lattice dynamics affecting stability .

Q. What formulation strategies mitigate poor aqueous solubility for in vivo studies?

  • Methodological Answer : Use nanoformulations (e.g., liposomes or PLGA nanoparticles) or solubilizing agents (e.g., PEG-400 or Cremophor EL). Salt formation (e.g., hydrochloride) or prodrug approaches (e.g., ester derivatives) enhance bioavailability. Conduct phase-solubility studies with surfactants (Tween-80) to identify optimal carriers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.